molecular formula C5H9F B13423255 1-Pentene, 5-fluoro- CAS No. 407-79-4

1-Pentene, 5-fluoro-

Cat. No.: B13423255
CAS No.: 407-79-4
M. Wt: 88.12 g/mol
InChI Key: VIPRHKFYPRGVOD-UHFFFAOYSA-N
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Description

1-Pentene, 5-fluoro- is an organic compound with the molecular formula C5H9F It is a fluorinated derivative of pentene, characterized by the presence of a fluorine atom attached to the fifth carbon of the pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentene, 5-fluoro- can be synthesized through various methods. One common approach involves the fluorination of 1-pentene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of 1-Pentene, 5-fluoro- often involves the use of advanced fluorination techniques. One such method is the use of electrochemical fluorination, where an electric current is passed through a solution containing the precursor compound and a fluorine source. This method allows for precise control over the fluorination process, resulting in high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Pentene, 5-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert 1-Pentene, 5-fluoro- to its corresponding alkane, 5-fluoropentane.

    Substitution: The fluorine atom in 1-Pentene, 5-fluoro- can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Fluorinated alcohols or ketones.

    Reduction: 5-Fluoropentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Pentene, 5-fluoro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Pentene, 5-fluoro- involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to biological molecules. Fluorine’s high electronegativity can influence the compound’s electronic distribution, making it a valuable tool in medicinal chemistry for modifying the pharmacokinetic properties of drugs.

Comparison with Similar Compounds

    1-Pentene: The non-fluorinated parent compound.

    2-Pentene: An isomer with the double bond at a different position.

    3-Fluoropentene: A fluorinated isomer with the fluorine atom at a different position.

Uniqueness: 1-Pentene, 5-fluoro- is unique due to the specific placement of the fluorine atom, which imparts distinct chemical and physical properties compared to its non-fluorinated and differently fluorinated counterparts. This uniqueness makes it valuable for specific applications where the presence of fluorine at the fifth position is crucial.

Properties

IUPAC Name

5-fluoropent-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F/c1-2-3-4-5-6/h2H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPRHKFYPRGVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193679
Record name 1-Pentene, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-79-4
Record name 1-Pentene, 5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentene, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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